molecular formula C18H18FNO3 B5399360 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

Cat. No.: B5399360
M. Wt: 315.3 g/mol
InChI Key: ODLJPMSPAIVSOK-UHFFFAOYSA-N
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Description

4-(4-Ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a fluorophenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a Claisen–Schmidt condensation reaction. This involves reacting 4-ethoxyacetophenone with 4-fluorobenzaldehyde in the presence of a base, typically sodium hydroxide, under controlled temperature conditions. The reaction proceeds through the formation of an intermediate chalcone, which is then further processed to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis of 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to introduce oxygen atoms into the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a bioactive molecule. It can be used to study various biological processes, including enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine: The compound has been investigated for its medicinal properties, particularly in the development of new therapeutic agents. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance and durability.

Mechanism of Action

The mechanism by which 4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 4-(4-Methoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide

  • 4-(4-Ethoxyphenyl)-N-(3-fluorophenyl)-4-oxobutanamide

  • 4-(4-Ethoxyphenyl)-N-(2-fluorophenyl)-4-oxobutanamide

Uniqueness: 4-(4-Ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide stands out due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both ethoxy and fluorophenyl groups contributes to its distinct properties compared to similar compounds.

Properties

IUPAC Name

4-(4-ethoxyphenyl)-N-(4-fluorophenyl)-4-oxobutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO3/c1-2-23-16-9-3-13(4-10-16)17(21)11-12-18(22)20-15-7-5-14(19)6-8-15/h3-10H,2,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLJPMSPAIVSOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)CCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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